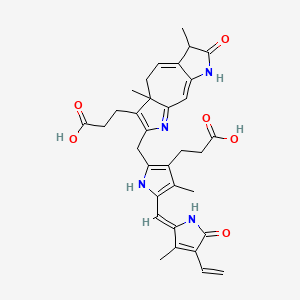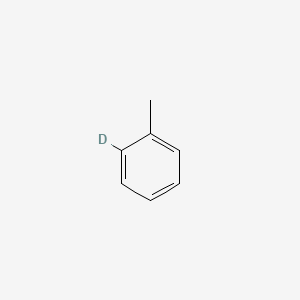
Toluene-2-d1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Toluene-2-d1, also known as 2-deuterotoluene, is a deuterated form of toluene where one of the hydrogen atoms on the benzene ring is replaced with deuterium. This compound has the molecular formula C7H7D and a molecular weight of 93.15 g/mol. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties, making deuterated compounds valuable in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Toluene-2-d1 can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromotoluene with tert-butyl lithium in diethyl ether at low temperatures, followed by the addition of deuterium oxide (D2O). The reaction conditions typically involve cooling the reaction mixture to -78°C, followed by gradual warming to room temperature .
Industrial Production Methods
Industrial production of deuterated compounds like this compound often involves the use of deuterium gas or deuterium oxide in the presence of catalysts. The specific methods and conditions can vary depending on the desired scale and purity of the product. detailed industrial production methods for this compound are not widely documented in publicly available sources.
Analyse Chemischer Reaktionen
Types of Reactions
Toluene-2-d1 undergoes various chemical reactions similar to those of non-deuterated toluene, including:
Oxidation: this compound can be oxidized to form benzyl alcohol, benzaldehyde, and benzoic acid.
Reduction: Reduction reactions can convert this compound to methylcyclohexane.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly used
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde, benzoic acid.
Reduction: Methylcyclohexane.
Substitution: Nitro-toluene, sulfonated toluene, halogenated toluene
Wissenschaftliche Forschungsanwendungen
Toluene-2-d1 is used in various scientific research applications due to its unique properties:
Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of hydrogen atoms in chemical reactions.
Biology: Deuterated compounds like this compound are used in metabolic studies to trace the incorporation and transformation of molecules in biological systems.
Medicine: It is used in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: This compound is used in the production of specialty chemicals and materials where isotopic labeling is required .
Wirkmechanismus
The mechanism by which toluene-2-d1 exerts its effects is primarily through its participation in chemical reactions. The presence of deuterium can alter reaction rates and pathways due to the kinetic isotope effect, where the bond strength of the C-D bond is greater than that of the C-H bond. This can lead to differences in reaction kinetics and product distribution compared to non-deuterated toluene .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Toluene: The non-deuterated form of toluene, with the molecular formula C7H8.
Toluene-d8: A fully deuterated form of toluene, where all hydrogen atoms are replaced with deuterium.
Benzene: A similar aromatic compound with the molecular formula C6H6.
Uniqueness
Toluene-2-d1 is unique due to the selective deuteration at a specific position on the benzene ring. This selective labeling allows for detailed studies of reaction mechanisms and isotope effects, which are not possible with fully deuterated or non-deuterated compounds .
Eigenschaften
Molekularformel |
C7H8 |
|---|---|
Molekulargewicht |
93.14 g/mol |
IUPAC-Name |
1-deuterio-2-methylbenzene |
InChI |
InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i5D |
InChI-Schlüssel |
YXFVVABEGXRONW-UICOGKGYSA-N |
Isomerische SMILES |
[2H]C1=C(C=CC=C1)C |
Kanonische SMILES |
CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-[3-(dichloromethyl)-5,6,8-trihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]propanamide](/img/structure/B15126072.png)

![N-(2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethyl)cyclopentanamine](/img/structure/B15126081.png)
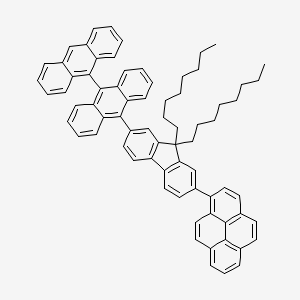
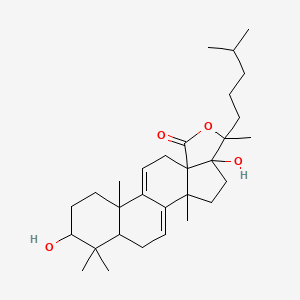
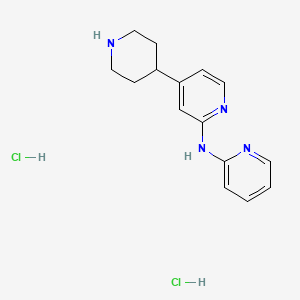
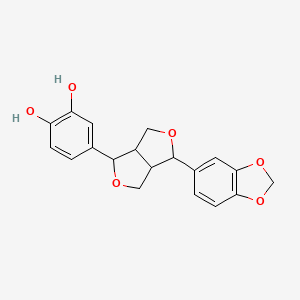
![2-[(1E,3E,5Z)-5-[5-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]penta-1,3-dienyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride](/img/structure/B15126110.png)
![[4,8-bis[5-(2-ethylhexyl)-4-octylthiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B15126117.png)
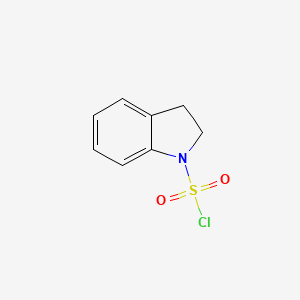
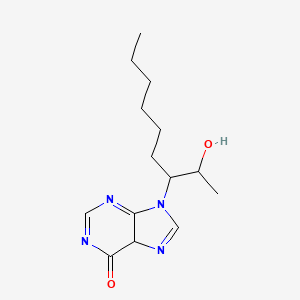
![[4-[(4-Arsono-2,3-diiodophenyl)diazenyl]-2,3-diiodophenyl]arsonic acid](/img/structure/B15126133.png)
![Ethyl 7-(5-iodothiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15126134.png)
